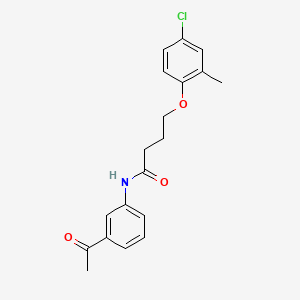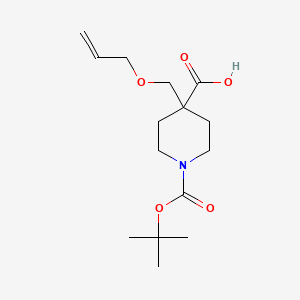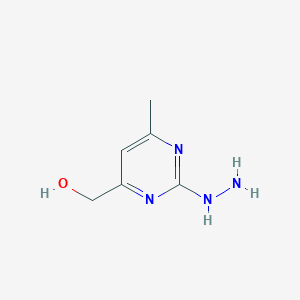
N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide, also known as N-acetyl-4-chloro-2-methylphenoxybutanamide, is an amide compound of the phenoxybutanamide family. It has a wide range of applications in scientific research, and has been used in the synthesis of various compounds. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-acetyl-4-chloro-2-methylphenoxybutanamide.
Scientific Research Applications
Antimicrobial Activity
A study on aryl-substituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment demonstrated the synthesis of compounds with potential antimicrobial properties. These compounds were tested for antibacterial and antifungal activity, showing promise in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Enzyme Inhibition
Research into N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives explored their effectiveness as α-amylase inhibitors. These compounds showed significant inhibitory activity, comparable to standard treatments, indicating their potential in therapeutic applications related to enzyme activity modulation (Mathew et al., 2015).
Corrosion Inhibition
Another study investigated the role of certain organic compounds, including N-[N`-(4-methoxyphenyl)benzenesulphonamido]-3-carboxy-4-methyl-4(4-methylphenyl)-3-butenamide, on the corrosion inhibition of low carbon steel in hydrochloric acid solution. These studies are crucial for industrial applications where material longevity and resistance are of paramount importance (Khalifa & Abdallah, 2011).
Herbicide Analysis
In the field of environmental chemistry, the derivatization of acidic herbicides for gas chromatographic analysis has been explored. Research into the conversion of chlorophenoxy acids into derivatives for easier detection and measurement in environmental samples highlights the importance of chemical synthesis in analytical methods (Rompa et al., 2004).
properties
IUPAC Name |
N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-13-11-16(20)8-9-18(13)24-10-4-7-19(23)21-17-6-3-5-15(12-17)14(2)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULISNOUJUMPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[Butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2614355.png)
![2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2614358.png)



![tert-butyl N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate](/img/structure/B2614362.png)
![4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzenesulfonamide](/img/structure/B2614363.png)
![Ethyl 4-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2614364.png)
![Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2614365.png)
![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2614366.png)
![2-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2614367.png)